molecular formula C17H14O5 B13143262 8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione CAS No. 82868-99-3

8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione

Cat. No.: B13143262
CAS No.: 82868-99-3
M. Wt: 298.29 g/mol
InChI Key: LPMLREFNXDLTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione is a synthetic anthracene-9,10-dione derivative of interest in medicinal chemistry and drug discovery research. Anthraquinone derivatives are a significant class of polyketides known for a wide range of biological activities. They are frequently investigated for their potential as enzyme inhibitors, with some analogs specifically identified as inhibitors of protein kinase CK2, a known target in cancer research . These compounds are also studied for other pharmacological properties, including antibacterial, antifungal, and cytotoxic effects . The biosynthesis of such anthraquinone scaffolds in fungi is typically governed by the acetate-malonate pathway via polyketide synthases . The specific substitution pattern on the anthracene-9,10-dione core, featuring hydroxy, methoxy, and methyl groups, is critical for its bioactivity and interaction with biological targets. This product is intended for research purposes in early drug discovery and chemical biology. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-8-7-10-13(17(22-3)16(8)21-2)15(20)12-9(14(10)19)5-4-6-11(12)18/h4-7,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMLREFNXDLTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1OC)OC)C(=O)C3=C(C2=O)C=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415754
Record name 9,10-Anthracenedione, 8-hydroxy-1,2-dimethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82868-99-3
Record name 9,10-Anthracenedione, 8-hydroxy-1,2-dimethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidative Functionalization of Anthraquinone Derivatives

The core approach involves starting with a suitable anthraquinone precursor, such as 1,2-dimethoxy-3-methylanthracene-9,10-dione , and introducing hydroxyl and methoxy groups through selective oxidation and methylation.

  • Oxidation of Aloe-Emodin Derivatives:
    As demonstrated in recent research, aloe-emodin (a natural anthraquinone) can be oxidized using manganese dioxide to generate aldehyde intermediates, which can be further functionalized. For instance, the oxidation of aloe-emodin yields aldehyde intermediates that serve as precursors for subsequent methylation and hydroxylation steps (see).

  • Oxidation of Related Precursors:
    Manganese dioxide oxidation of methylated anthraquinones can produce the corresponding aldehyde or quinone derivatives, which are key intermediates in the synthesis of the target compound (see).

Methylation and Methoxy Group Introduction

  • Methoxylation of Anthraquinones:
    Methoxy groups are introduced via methylation of phenolic hydroxyl groups using methylating agents such as dimethyl sulfate or methyl iodide in the presence of base (e.g., potassium carbonate). This step is crucial for synthesizing the 1,2-dimethoxy substitution pattern.

Hydroxylation at Specific Positions

  • Selective Hydroxylation:
    Hydroxyl groups at specific positions, such as the 8-position, are introduced through electrophilic aromatic substitution or via directed ortho-hydroxylation using oxidizing agents like hydrogen peroxide in the presence of catalysts, or via enzymatic hydroxylation in biotransformation pathways.

Specific Synthetic Route for 8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione

Based on the literature, a plausible synthetic pathway involves the following steps:

Synthesis of the Starting Material

  • Preparation of 1,2-Dimethoxy-3-methylanthraquinone:
    Starting from commercially available anthraquinone, selective methylation at phenolic hydroxyl groups can be achieved using methyl iodide and potassium carbonate, followed by methylation at the 1,2-positions via Friedel-Crafts alkylation.

Oxidation to Form the Dione

  • Oxidation of Methylated Anthraquinone:
    The methylated intermediate undergoes oxidation with reagents like potassium dichromate or potassium permanganate to form the quinone structure with the desired oxidation pattern at the 9,10-positions.

Hydroxylation at the 8-Position

  • Directed Hydroxylation:
    The introduction of the hydroxyl group at the 8-position can be achieved through electrophilic substitution using oxidizing agents such as hydrogen peroxide in acetic acid, or via enzymatic hydroxylation using fungal or bacterial systems, which offer regioselectivity.

Purification and Characterization

  • Isolation:
    The product is purified via recrystallization from suitable solvents, such as ethanol or acetone, and characterized using NMR, IR, and mass spectrometry to confirm the structure.

Data Table Summarizing the Preparation Methods

Step Reagents Conditions Purpose References
Methylation Methyl iodide, potassium carbonate Reflux in acetone Introduction of methoxy groups
Oxidation Potassium dichromate, acetic acid Reflux Formation of quinone core
Hydroxylation Hydrogen peroxide, acetic acid Room temperature Regioselective hydroxylation at position 8
Purification Recrystallization Ethanol/acetone Product isolation

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of products.

Scientific Research Applications

Medicinal Chemistry

8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione has been studied for its antioxidant properties , which are crucial in combating oxidative stress-related diseases. Research indicates that compounds with anthraquinone structures exhibit significant antioxidant activity, potentially leading to therapeutic applications in conditions such as cancer and neurodegenerative diseases .

Case Study: Antioxidant Activity

In a study investigating various anthraquinones, 8-hydroxy derivatives demonstrated superior free radical scavenging abilities compared to their non-hydroxylated counterparts. This suggests a promising role in developing antioxidants for pharmaceutical formulations .

Material Science

The compound's unique structure allows it to be utilized in the development of organic semiconductors and photonic devices . Its ability to absorb light and convert it into electrical energy makes it suitable for applications in organic photovoltaics.

Research Findings

Recent advancements have shown that incorporating this compound into polymer matrices enhances the efficiency of light absorption and charge transport properties. This is critical for improving the performance of organic solar cells .

Environmental Studies

The compound has also been explored for its potential applications in environmental remediation. Its ability to undergo photodegradation under UV light makes it a candidate for the removal of pollutants from wastewater.

Case Study: Photodegradation

Research conducted on the photodegradation pathways of anthraquinone derivatives showed that this compound can effectively degrade harmful organic pollutants when exposed to sunlight. This property could be harnessed for developing sustainable methods for treating contaminated water sources .

Summary of Applications

Application AreaKey Findings
Medicinal ChemistryExhibits significant antioxidant activity; potential therapeutic uses in disease prevention.
Material ScienceEnhances efficiency in organic photovoltaics; promising for next-generation solar cells.
Environmental StudiesEffective photodegradation of pollutants; potential for wastewater treatment solutions.

Mechanism of Action

The mechanism of action of 8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Anthraquinones exhibit significant variability in bioactivity based on substituent types and positions. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Anthraquinones
Compound Name Substituents Key Biological Activities Source (Evidence ID)
8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione 1,2-OCH₃, 8-OH, 3-CH₃ Inferred cytotoxic/antimicrobial Target compound
3,6-Dihydroxy-1,2-dimethoxyanthracene-9,10-dione 1,2-OCH₃, 3,6-OH Anticancer, antimicrobial
1,3-Dimethoxy-5,8-dimethylanthracene-9,10-dione 1,3-OCH₃, 5,8-CH₃ Apoptosis induction in HCT116
Emodin (1,3,8-trihydroxy-6-methylanthracene-9,10-dione) 1,3,8-OH, 6-CH₃ Anticancer, antiviral
Chrysophanol (1,8-dihydroxy-3-methylanthracene-9,10-dione) 1,8-OH, 3-CH₃ Antiproliferative (colon cancer)
2-(Dimethoxymethyl)-1-hydroxyanthracene-9,10-dione 1-OH, 2-(OCH₃)₂CH Marine fungal metabolite
Key Observations:

Substituent Position and Bioactivity: The hydroxyl group at position 8 in the target compound is shared with chrysophanol, which inhibits colon cancer cell proliferation via EGFR/mTor pathways . However, the addition of 1,2-dimethoxy groups in the target may enhance metabolic stability compared to chrysophanol’s simpler structure. Emodin, with hydroxyls at 1,3,8, demonstrates higher cytotoxicity but lower bioavailability than methoxy-rich analogues due to increased polarity . Replacing hydroxyls with methoxy groups (as in the target compound) could improve membrane permeability.

Methyl vs. Hydroxymethyl Groups: The methyl group at position 3 in the target compound contrasts with hydroxymethyl substituents in compounds like 1,2,3-trimethoxy-7-hydroxymethylanthracene-9,10-dione .

Synthetic Accessibility :

  • Methoxy groups are typically introduced via methylation using agents like (CH₃)₂SO₄, as described in the synthesis of 1,4-dimethoxyanthracene-9,10-dione . The target compound’s 1,2-dimethoxy pattern may require selective methylation steps to avoid over-substitution.

Anticancer Potential :
  • 1,3-Dimethoxy-5,8-dimethylanthracene-9,10-dione () induces apoptosis in HCT116 cells by elevating reactive oxygen species (ROS), with an IC₅₀ of 12.5 μM. The target compound’s 3-methyl and 8-hydroxy groups may similarly interact with ROS pathways but require empirical validation.
  • Emodin derivatives with hydroxyl groups show neuraminidase inhibitory effects (50% inhibition rate) , whereas methoxy-rich analogues like the target compound might exhibit reduced antiviral activity but enhanced anticancer efficacy due to improved pharmacokinetics.
Antimicrobial and Anti-inflammatory Effects :
  • 3,6-Dihydroxy-1,2-dimethoxyanthracene-9,10-dione () and marine fungal anthraquinones () demonstrate broad-spectrum antimicrobial activity. The target compound’s 8-hydroxy group could mimic these effects, as hydroxylation is often critical for microbial membrane disruption.

Physicochemical Properties

  • Solubility and Stability :

    • Methoxy groups reduce water solubility compared to hydroxylated analogues (e.g., emodin) but enhance stability against oxidative degradation .
    • The target compound’s 1,2-dimethoxy and 3-methyl groups may confer moderate lipophilicity, balancing membrane penetration and metabolic clearance.
  • Thermoresponsive Behavior: Anthraquinones with hydroxyl groups (e.g., compound B in : 1,8-bis(2-hydroxyethoxy)anthraquinone) lack lower critical solution temperature (LCST) behavior, whereas methoxy-substituted analogues (compound A) exhibit LCST. This suggests the target compound’s methoxy groups could enable tunable solubility in drug delivery systems.

Biological Activity

8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione, a derivative of anthracene, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which include hydroxyl and methoxy groups that contribute to its reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and research findings.

Structure and Composition

The molecular formula of this compound is C15H12O4. Its structure includes:

  • Hydroxyl Group (-OH) : Enhances solubility and reactivity.
  • Methoxy Groups (-OCH3) : Influence electronic properties and biological interactions.

Molecular Characteristics

PropertyValue
Molecular Weight256.25 g/mol
CAS Number82868-99-3
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound has been reported to inhibit the growth of cancer cells by interfering with cell cycle regulation.
  • Apoptotic Pathways : It activates apoptotic pathways by modulating key proteins involved in cell survival and death.

Case Study: Antitumor Activity in vitro

A study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated:

  • IC50 Value : 12 μM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis via mitochondrial dysfunction.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Pseudomonas aeruginosa25 μg/mL

Other Biological Activities

  • Antioxidant Activity : The hydroxyl groups contribute to its ability to scavenge free radicals.
  • Immunomodulatory Effects : Research indicates potential immunosuppressive effects through modulation of oxidative stress pathways.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • DNA Interaction : While it does not intercalate into DNA, it may still affect DNA synthesis indirectly.
  • Protein Kinase Inhibition : The compound inhibits specific kinases involved in cell signaling pathways related to proliferation and survival.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.